![molecular formula C13H11ClO2S B2595528 2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride CAS No. 1368604-87-8](/img/structure/B2595528.png)
2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride” is likely a derivative of biphenyl, which is an organic compound that forms colorless crystals . The biphenyl molecule consists of two connected phenyl rings .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride” were not found, multi-step synthesis methods are often used in the creation of complex organic compounds . These methods involve a series of reactions, each transforming the compound and bringing it one step closer to the desired product .Molecular Structure Analysis
The molecular structure of “2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride” would likely be similar to that of 2-methyl-1,1’-biphenyl, which has a molecular formula of C13H12 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride” would likely be similar to those of 2-methyl-1,1’-biphenyl, which is a solid at room temperature, with a melting point of 69.2 °C .Scientific Research Applications
These applications highlight the diverse roles of 2-Methylbiphenyl-4-sulfonyl chloride across scientific disciplines. Its unique structure and reactivity make it a valuable tool for researchers seeking innovative solutions. If you need further details or additional applications, feel free to ask! 🌟
Safety and Hazards
Mechanism of Action
Target of Action
Many organic compounds, including biphenyl derivatives, can interact with various proteins, enzymes, or cellular structures in the body. The specific targets of “2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride” would depend on its chemical structure and properties .
Mode of Action
The compound could interact with its targets through various types of chemical interactions, such as covalent bonding, hydrogen bonding, or hydrophobic interactions. These interactions could alter the function of the target, leading to changes at the cellular level .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, if it interacts with an enzyme involved in a particular metabolic pathway, it could alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties. For example, its solubility could influence its absorption and distribution, while its chemical structure could affect how it’s metabolized and excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, factors like pH and temperature could affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
3-methyl-4-phenylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-10-9-12(17(14,15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGIBRDNECYCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.